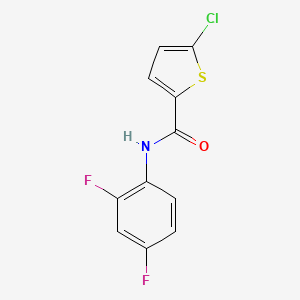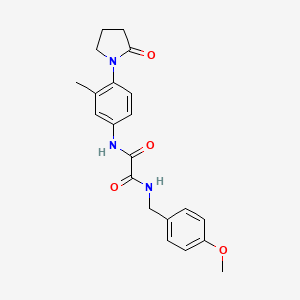
2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic compound. It likely contains an oxetane ring, which is a four-membered heterocyclic ring with three carbon atoms and one oxygen atom . The compound also seems to contain a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxetane and tetrahydroisoquinoline moieties. The exact structure would depend on the specific arrangement and substitution of these moieties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxetane and tetrahydroisoquinoline moieties. Oxetanes are known to participate in ring-opening reactions . Tetrahydroisoquinolines can undergo various transformations, including oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” has a molecular weight of 153.61 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis : A study by Muramatsu et al. (2013) describes a method for the sp3 C-H bond arylation of tetrahydroisoquinolines, demonstrating an efficient synthesis pathway for this class of compounds (Muramatsu, Nakano, & Li, 2013).
Antibacterial Properties : Research by Chu et al. (1991) on temafloxacin hydrochloride, a related compound, highlights its potent antibacterial properties, emphasizing the relevance of tetrahydroisoquinolines in developing new antimicrobial agents (Chu et al., 1991).
Catalytic Applications : Chen et al. (2013) discuss a catalytic enantioselective synthesis of tetrahydroisoquinolines, indicating potential applications in asymmetric catalysis and synthesis of complex molecules (Chen, Wang, & Sun, 2013).
Optical Materials : Gai et al. (2012) investigated the photoluminescence properties of novel lanthanide coordination polymers with hydroxyquinoline-carboxylate ligands, suggesting potential applications in the development of new optical materials (Gai et al., 2012).
Enzyme Inhibition : A study by Grunewald et al. (1999) on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed their potential as selective inhibitors of phenylethanolamine N-methyltransferase, indicating applications in enzyme inhibition and pharmacology (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Neuroscience : Kotake et al. (1996) investigated 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, showing its potential to induce parkinsonism in primates, thus contributing to understanding neurodegenerative diseases (Kotake, Yoshida, Ogawa, Tasaki, Hirobe, & Ohta, 1996).
Mecanismo De Acción
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Mode of Action
Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Biochemical Pathways
Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, “[3-(aminomethyl)oxetan-3-yl]methanol hydrochloride” is associated with hazard statements H302, H314, H319, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye irritation .
Propiedades
IUPAC Name |
2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLVKMTBNHOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

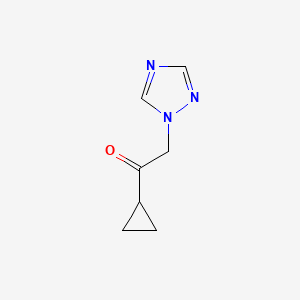
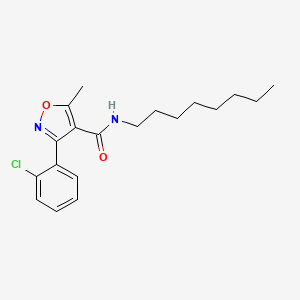
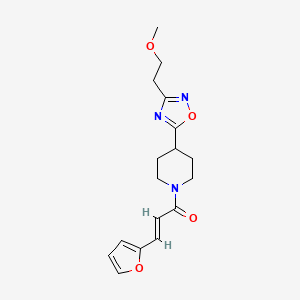

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone](/img/structure/B2879321.png)



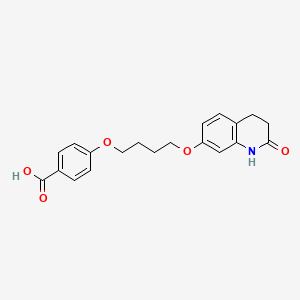
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)
